[2,3'-Bipyridin]-6-amine
Description
[2,3'-Bipyridin]-6-amine (CAS: 39883-47-1 or 31860-60-3, depending on the source ) is a heteroaromatic compound composed of two pyridine rings connected at the 2- and 3'-positions, with an amine group at the 6-position of the first pyridine ring. Its molecular formula is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol. This compound is primarily utilized in pharmaceutical research and chemical sensing due to its ability to form stable metal complexes and participate in hydrogen bonding .
Key applications include:
Properties
IUPAC Name |
6-pyridin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQWUPODTLEQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468974 | |
| Record name | [2,3'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39883-47-1 | |
| Record name | [2,3'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3'-Bipyridin]-6-amine typically involves the following steps:
Formation of Pyridine Rings: The initial step involves the formation of pyridine rings through methods such as the Chichibabin synthesis or the Biltz synthesis.
Coupling of Pyridine Rings: The pyridine rings are then coupled at the 2 and 3' positions using cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling.
Introduction of Amine Group: The amine group at the 6 position is introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure efficient production. The choice of catalysts and solvents is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: [2,3'-Bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms on the pyridine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Amine derivatives, hydrazine derivatives.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2,3'-Bipyridin]-6-amine is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is used as a fluorescent probe for imaging and detecting specific biomolecules. Its ability to bind to metal ions makes it useful in studying metalloproteins and metal ion homeostasis.
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including its use as an anti-inflammatory agent and its role in drug delivery systems.
Industry: In industry, this compound is used in the development of new materials, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which [2,3'-Bipyridin]-6-amine exerts its effects depends on its specific application. For example, as a fluorescent probe, it binds to metal ions through its nitrogen atoms, resulting in fluorescence. As a ligand in coordination chemistry, it forms complexes with metal ions, which can catalyze various chemical reactions.
Molecular Targets and Pathways:
Fluorescent Probes: Targets metal ions such as zinc (Zn2+), copper (Cu2+), and iron (Fe2+).
Catalysts: Forms complexes with transition metals, facilitating reactions such as cross-coupling reactions and hydrogenation.
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Structural Isomers of Bipyridine Amines
The position of the pyridine rings and the amine group significantly influence properties. Key isomers include:
Structural Impact :
Substituent Effects on Functionality
Substituents on the bipyridine scaffold modulate chemical and biological activity:
Example 1: Fluorescence Probes
2,2'-Bipyridine Derivatives :
- 2,3'-Bipyridine Derivatives: Limited data exists, but the asymmetric structure may offer unique binding pockets for metal ions or proteins .
Example 2: Medicinal Chemistry
- CDK Inhibitors: Compound 19c (N-([2,3'-Bipyridin]-5-ylmethyl)-2-(4-aminophenyl)-9-isopropyl-9H-purin-6-amine) shows IC₅₀ = 8 nM against CDK2, outperforming 2,2'-analogues due to improved steric fit . Replacement with a [3,4'-bipyridin] scaffold reduces potency by 10-fold, highlighting the importance of the 2,3'-configuration .
Fluorescence Sensing
2,2'-Bipyridine Probes :
- 2,3'-Bipyridine Potential: Theoretical studies suggest higher selectivity for Cu²+ due to distorted geometry, but experimental validation is pending .
Drug Development
- Kinase Inhibitors :
- The 2,3'-bipyridine moiety in Compound 23 (N-([2,3'-Bipyridin]-5-ylmethyl)-2-hydrazineyl-9-isopropyl-9H-purin-6-amine) overcomes trastuzumab resistance in HER2+ cancers .
- Perampanel ([2,3'-bipyridin]-5'-yl derivative) is an FDA-approved AMPA receptor antagonist for epilepsy, demonstrating the scaffold's versatility .
Biological Activity
[2,3'-Bipyridin]-6-amine, also known as 5-pyridin-2-ylpyridin-2-amine, is an organic compound characterized by its bipyridine structure, which consists of two fused pyridine rings. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
- Molecular Formula : C10H9N3
- Molecular Weight : 171.20 g/mol
- Physical State : Colorless to pale yellow solid
- Solubility : Soluble in polar solvents like dimethylformamide and dimethyl sulfoxide
This compound acts primarily as a bidentate ligand, allowing it to form stable complexes with metal ions. This interaction can influence various biological targets, including enzymes and receptors. The specific positioning of the amino group on the bipyridine ring significantly affects the reactivity and properties of the resulting complexes.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Metal Ion Chelation : The compound's ability to chelate metal ions enhances its interaction with biological systems, making it a candidate for therapeutic applications.
- Anticancer Potential : Studies have indicated that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation.
- Sigma Receptor Interaction : Preliminary findings suggest that this compound may interact with sigma receptors, which are implicated in various neuroprotective and therapeutic pathways .
Case Studies
Several studies illustrate the biological activity of this compound:
Study 1: Anticancer Activity
A study explored the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.
Study 2: Metal Chelation Properties
Research focused on the metal-binding properties of this compound showed that it forms stable complexes with transition metals like copper and zinc. These complexes demonstrated enhanced biological activity compared to uncoordinated ligands.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3 |
| Molecular Weight | 171.20 g/mol |
| Solubility | Dimethylformamide, DMSO |
| Anticancer IC50 (Breast) | Low micromolar |
| Anticancer IC50 (Lung) | Low micromolar |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
